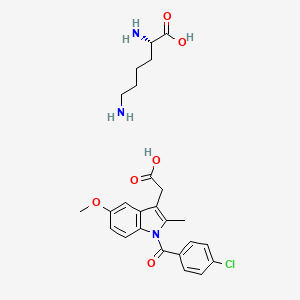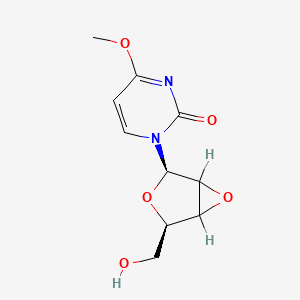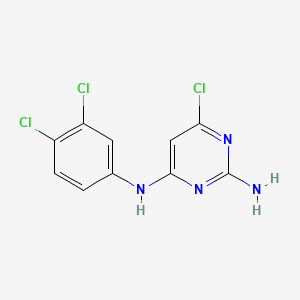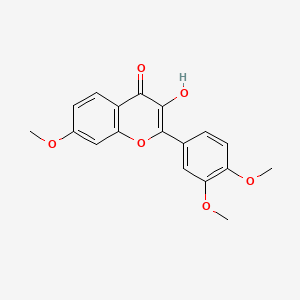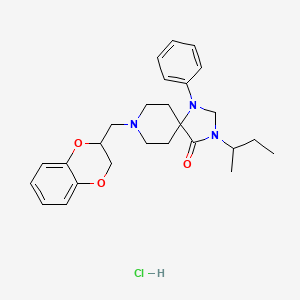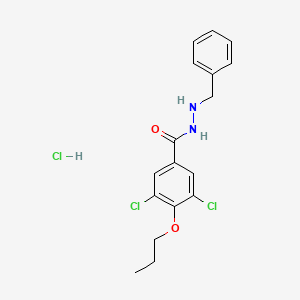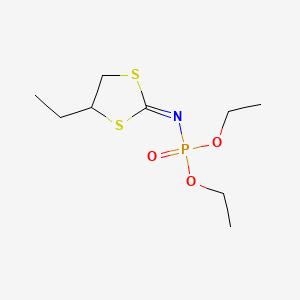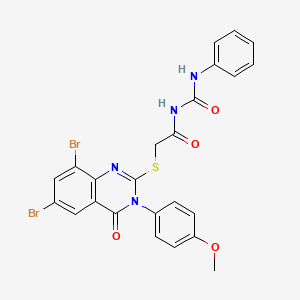
1-(2-(6,8-Dibromo-3-(4-methoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetyl)-3-phenyl-urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(6,8-Dibromo-3-(4-methoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetyl)-3-phenyl-urea is a complex organic compound that features a quinazolinone core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(6,8-Dibromo-3-(4-methoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetyl)-3-phenyl-urea typically involves multiple steps:
Bromination: The starting material, a quinazolinone derivative, undergoes bromination to introduce bromine atoms at the 6 and 8 positions.
Thioether Formation: The brominated quinazolinone reacts with a thiol compound to form the thioether linkage.
Acetylation: The thioether derivative is then acetylated to introduce the acetyl group.
Urea Formation: Finally, the acetylated compound reacts with phenyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(6,8-Dibromo-3-(4-methoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetyl)-3-phenyl-urea can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(2-(6,8-Dibromo-3-(4-methoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetyl)-3-phenyl-urea involves its interaction with specific molecular targets. The quinazolinone core structure is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atoms and thioether linkage may enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,8-Dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones: These compounds share a similar quinazolinone core and bromine substitution pattern.
6,8-Dibromo-3-phenyl-2-substituted quinazolin-4(3H)ones: These compounds also feature a quinazolinone core with bromine atoms at the 6 and 8 positions.
Uniqueness
1-(2-(6,8-Dibromo-3-(4-methoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetyl)-3-phenyl-urea is unique due to the presence of the thioether linkage and the acetyl-urea moiety, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
83315-94-0 |
|---|---|
Formule moléculaire |
C24H18Br2N4O4S |
Poids moléculaire |
618.3 g/mol |
Nom IUPAC |
2-[6,8-dibromo-3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(phenylcarbamoyl)acetamide |
InChI |
InChI=1S/C24H18Br2N4O4S/c1-34-17-9-7-16(8-10-17)30-22(32)18-11-14(25)12-19(26)21(18)29-24(30)35-13-20(31)28-23(33)27-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H2,27,28,31,33) |
Clé InChI |
WZXKCYQWDHLCBF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C(=O)C3=C(C(=CC(=C3)Br)Br)N=C2SCC(=O)NC(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



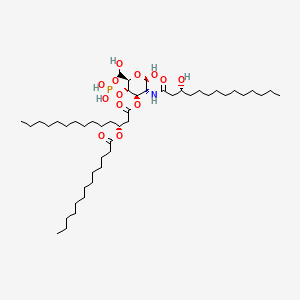
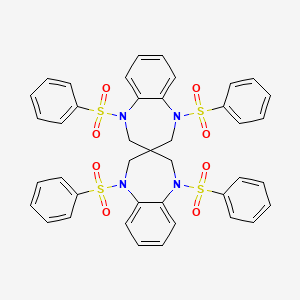
![Methyl 2-[(methoxycarbonyl)oxy]propanoate](/img/structure/B12794097.png)
